
2-(3,5-Difluorophenyl)-3,3-dimethylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3,5-Difluorophenyl)-3,3-dimethylbutanoic acid” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), and oxygen (O) atoms in its structure. The presence of fluorine (F) suggests that it might have interesting properties, as fluorine is highly electronegative .
Chemical Reactions Analysis
The chemical reactions involving similar compounds can vary widely depending on the specific functional groups present in the molecule . Without more specific information, it’s difficult to provide a detailed chemical reactions analysis.Applications De Recherche Scientifique
Novel Analgesic-Antiinflammatory Applications
- 5-(2,4-Difluorophenyl)salicylic acid, a related compound, is identified as an effective analgesic and antiinflammatory agent. It's more active than aspirin and superior in duration of action and therapeutic index (Hannah et al., 1978).
Synthesis of Imidazo[4,5‐b]pyridine Derivatives
- A new synthetic route for preparing 4-[3-(4-chlorophenyl)methyl-6-chloroimidazo[4,5-b]pyridin-2-yl]-3,3-dimethylbutanoic acid is described. This compound is a potent orally active TXA2/PGH2 receptor antagonist and is under pharmacological investigation (Nicolai et al., 1994).
Chemical Correlation and Configuration Analysis
- The absolute configuration of (–)-2-chloro-3,3-dimethylbutanoic acid and (–)-2-bromo-3,3-dimethylbutanoic acid, compounds closely related to the chemical , has been studied and assigned based on various chemical analyses (Galetto & Gaffield, 1969).
Preparation of 3,3-Dimethylbutyraldehyde
- 3,3-Dimethylbutyraldehyde, synthesized from 3,3-dimethylbutanoic acid, is an important intermediate in the production of the high-intensity sweetener neotame. The study explores cost-effective methods for its preparation (Xun Yu-jun, 2009).
Synthesis and Thromboxane A2 Receptor Antagonism
- The synthesis and evaluation of benzimidazole and imidazo[4,5-b]pyridine acid derivatives as thromboxane A2 receptor antagonists are discussed. Compounds with a 3,3-dimethylbutanoic acid side chain showed high potency (Nicolaï et al., 1993).
Improved Synthesis Method for Difluorosalicylic Acids
- An improved synthesis method for 3,5-difluorosalicylic acid and 3,5-difluorosalicylaldehyde, avoiding the use of corrosive HF and fluorine gas, is described. This method is relevant for creating chemical structures similar to 2-(3,5-Difluorophenyl)-3,3-dimethylbutanoic acid (Weidner-Wells & Fraga-Spano, 1996).
Synthesis of Difluorophenyl-Propenones as Anticancer Agents
- Synthesis of 1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones, having potential as anticancer agents, is explored. The mechanism of action for these compounds is through the induction of apoptosis (Yamali et al., 2017).
Development of Anti-Cancer Drug Derivative
- The creation of a difluoro-derivative of the anti-cancer drug chlorambucil is detailed, demonstrating the potential for developing new therapeutic agents using difluorophenyl compounds (Buss, Coe, & Tatlow, 1986).
Practical Problems in Precise Estimation in Urine Samples
- A study on the quantitation of a related compound, 5F-ADB, in urine samples, highlights the challenges in precise drug measurement, which can be relevant for similar compounds like 2-(3,5-Difluorophenyl)-3,3-dimethylbutanoic acid (Dybowski et al., 2020).
Pharmacological Properties of Diflunisal
- Diflunisal, a chemically distinct nonacetylating salicylic acid derivative, shows potent antiinflammatory and analgesic properties. This demonstrates the therapeutic potential of modified salicylic acids (Shen, 1983).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3,5-difluorophenyl)-3,3-dimethylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O2/c1-12(2,3)10(11(15)16)7-4-8(13)6-9(14)5-7/h4-6,10H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCBSQCLETWPDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC(=CC(=C1)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Difluorophenyl)-3,3-dimethylbutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

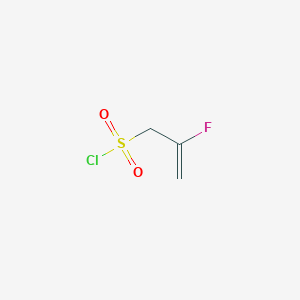
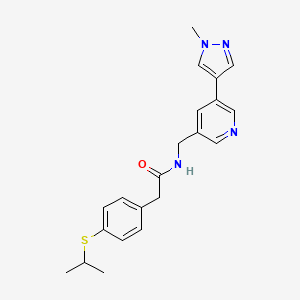

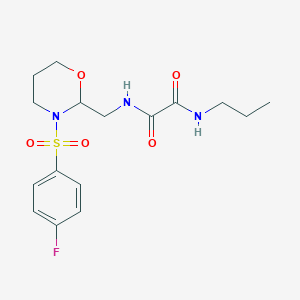
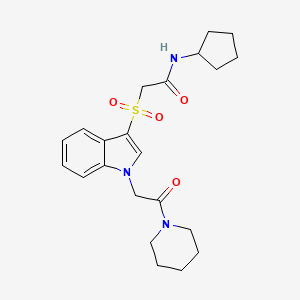

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2776714.png)
![N-[(3,4-Dimethylphenyl)methyl]-N-(2-pyridin-3-ylethyl)prop-2-enamide](/img/structure/B2776715.png)

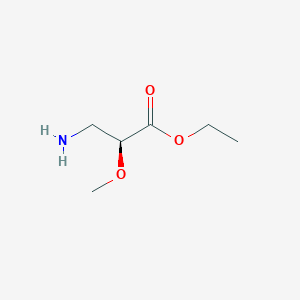
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2776719.png)
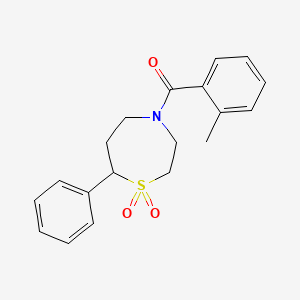

![(2S,4R)-1-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2776725.png)